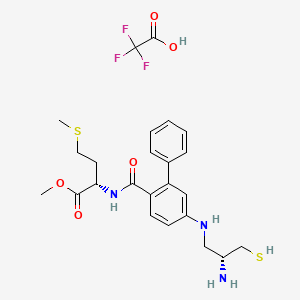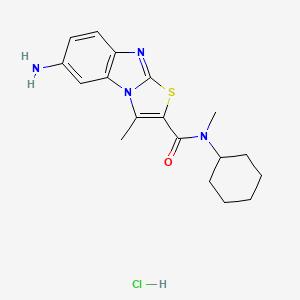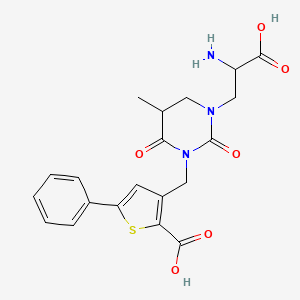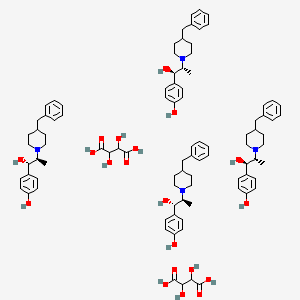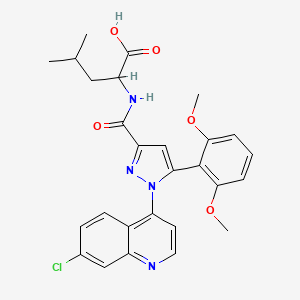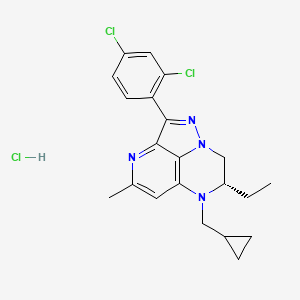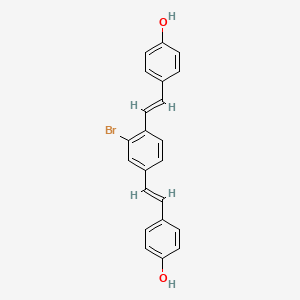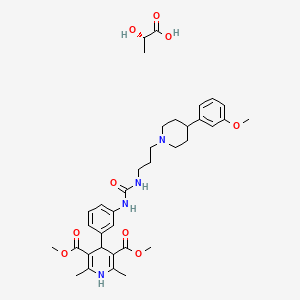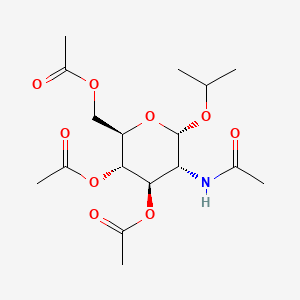
Tlr4-IN-C34
Descripción general
Descripción
Tlr4-IN-C34, also known as C34, is a potent and specific inhibitor of toll-like receptor 4 (TLR4). It inhibits TLR4 signaling in vivo and in vitro . It’s an aminomonosaccharide that inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) .
Synthesis Analysis
The synthesis of TLR4-IN-C34 involves a similarity search algorithm in conjunction with a limited screening approach of small molecule libraries to identify compounds that bind to the E5564 site and inhibit TLR4 . The lead compound, C34, is a 2-acetamidopyranoside (MW 389) with the formula C17H27NO9 .
Molecular Structure Analysis
The molecular formula of TLR4-IN-C34 is C17H27NO9 . The molecular weight is 389.4 g/mol . The IUPAC name is [ (2 R ,3 S ,4 R ,5 R ,6 S )-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate .
Chemical Reactions Analysis
Tlr4-IN-C34 is known to inhibit TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . It has been shown to diminish the severity of experimental necrotizing enterocolitis (NEC) .
Physical And Chemical Properties Analysis
The molecular weight of TLR4-IN-C34 is 389.4 g/mol . The molecular formula is C17H27NO9 . The IUPAC name is [ (2 R ,3 S ,4 R ,5 R ,6 S )-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate .
Aplicaciones Científicas De Investigación
1. Inhibition of Toll-Like Receptor 4 (TLR4) TLR4-IN-C34 acts as an inhibitor of TLR4 both in vitro and in vivo. It has been used to verify pathways involving stearic acid/LDH-a/cytokines in mice fed a high-fat diet, suggesting its potential application in studying obesity-related inflammation .
Anti-Inflammatory Effects
Research indicates that TLR4-IN-C34 can suppress the expression or phosphorylation levels of inflammatory proteins within the TLR4/MyD88/NF-κB/NLRP3 signaling pathway. It also reduces ROS production in microglia cells, highlighting its use in neuroinflammatory conditions .
Neuroprotective Potential
TLR4-IN-C34 is considered a candidate compound for anti-neuroinflammatory response, particularly in microglia cells stimulated by lipopolysaccharide (LPS), which is significant for neurological disorders where inflammation plays a key role .
Acute Kidney Injury Management
The compound has been studied for its role in managing acute kidney injury (AKI) induced by isoproterenol (ISO) through modulating TLR4 activity. This includes measuring serum creatinine levels and examining renal tissue for histopathological changes .
Modulation of Bone Marrow Microenvironment
TLR4-IN-C34 has been observed to selectively inhibit TLR4 in the bone marrow microenvironment, which is crucial in diseases like multiple myeloma where abnormal mesenchymal stromal cells promote the growth and drug resistance of cancer cells .
Mecanismo De Acción
Target of Action
Tlr4-IN-C34, also known as C34, is a potent and selective antagonist of Toll-like receptor 4 (TLR4) . TLR4 is a part of the cell’s immune response and plays a crucial role in pathogen recognition and activation of innate immunity .
Mode of Action
Tlr4-IN-C34 inhibits TLR4 signaling by docking with the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2) . This interaction blocks TLR4-mediated cytokine release, thereby exerting anti-inflammatory effects .
Biochemical Pathways
Tlr4-IN-C34 affects the TLR4/MyD88/NF-κB/NLRP3 signaling pathway . By downregulating this pathway, Tlr4-IN-C34 decreases the levels of pro-inflammatory factors and chemokines, including NO, TNF-α, IL-1β, IL-6, and MCP-1 . Furthermore, it suppresses the expression or phosphorylation levels of inflammatory proteins regarding this pathway .
Result of Action
The inhibition of TLR4 signaling by Tlr4-IN-C34 leads to a decrease in the levels of pro-inflammatory factors and chemokines . This results in a reduction of systemic inflammation in models of endotoxemia and necrotizing enterocolitis . In addition, Tlr4-IN-C34 reduces ROS (Reactive Oxygen Species) production in BV2 cells after LPS (Lipopolysaccharide) treatment .
Action Environment
The action of Tlr4-IN-C34 can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a molecule found on the outer membrane of Gram-negative bacteria, can stimulate TLR4 signaling . Tlr4-IN-C34 is effective in environments where LPS is present, as it inhibits the LPS-stimulated inflammatory responses . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIQMFHPUJUDMC-HHARLNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336698 | |
| Record name | TLR4-IN-C34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40592-88-9 | |
| Record name | TLR4-IN-C34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: TLR4-IN-C34 acts as a specific inhibitor of toll-like receptor 4 (TLR4) [, , , , , , ]. TLR4 is a key receptor involved in the innate immune response, recognizing lipopolysaccharide (LPS) from bacteria and triggering downstream signaling pathways such as the MyD88/NF-κB axis and MAPK, leading to the production of inflammatory cytokines [, , , , , , ]. By inhibiting TLR4, TLR4-IN-C34 effectively disrupts this signaling cascade, ultimately reducing the production of inflammatory mediators like IL-8, IL-1β, and IL-12 [, , , , , , ]. This inhibition of TLR4 signaling also shows a protective effect against apoptosis, as evidenced by decreased Bax (pro-apoptotic marker) and increased Bcl-2 (anti-apoptotic marker) expression in renal cells [].
A: Studies in a rat model of isoproterenol-induced acute kidney injury (AKI) demonstrate the therapeutic potential of TLR4-IN-C34 []. Pretreatment with TLR4-IN-C34 significantly reduced serum creatinine levels, a key indicator of kidney function []. Furthermore, histological examination of kidney tissue revealed a reduction in tissue damage in the TLR4-IN-C34 treated group compared to the untreated group [].
A: While research on TLR4-IN-C34's impact on the gut microbiome is still developing, some studies suggest a potential role. In a rat model of cisplatin-induced AKI, Lactobacillus salivarius BP121, a probiotic strain, demonstrated protective effects against kidney damage partly by modulating the gut microbiome composition and function []. This probiotic increased the abundance of beneficial Lactobacillus species, leading to increased short-chain fatty acid production, which has been linked to improved gut health []. Although not directly investigated in this particular study, the involvement of TLR4 in gut homeostasis and the demonstrated effects of TLR4-IN-C34 on intestinal inflammation [, ] warrant further exploration into the potential interplay between TLR4-IN-C34, the gut microbiome, and overall health outcomes.
A: TLR4-IN-C34 has shown promise in mitigating the toxic effects of microcystin-leucine arginine (MC-LR) in bovine Sertoli cells, which are crucial for sperm production []. Specifically, TLR4-IN-C34 inhibited MC-LR-induced damage to the mitochondria, the powerhouse of the cell, and prevented the degradation of proteins essential for the blood-testis barrier []. These findings highlight the potential of TLR4-IN-C34 in protecting male reproductive health from environmental toxins like MC-LR.
A: Research indicates a potential link between TLR4-IN-C34 and the Notch signaling pathway, though not directly related to its inhibitory action on TLR4. A study revealed that Desulfovibrio vulgaris (DSV), a type of sulfate-reducing bacteria, activates the Notch signaling pathway in macrophages []. This activation was independent of TLR4, as evidenced by the lack of effect of TLR4-IN-C34 on DSV-induced Notch activation []. While TLR4-IN-C34 itself didn't directly impact the Notch pathway in this context, this finding highlights the complex interplay between bacterial infection, TLR4, and Notch signaling, warranting further investigation.
A: Elevated TLR2 levels have been linked to an increased risk of thrombosis in MPN patients []. While TLR4-IN-C34 specifically targets TLR4, it's important to note that TLR2 and TLR4 are both part of the toll-like receptor family and share some downstream signaling pathways involved in inflammation and immune response. This raises the question of whether modulating TLR4 activity via TLR4-IN-C34 could indirectly influence TLR2-mediated effects or if targeting both TLR2 and TLR4 could be a more effective strategy for managing thrombosis risk in MPN patients. Further research is needed to fully understand the potential interplay between these receptors and the therapeutic implications of targeting them individually or in combination.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




